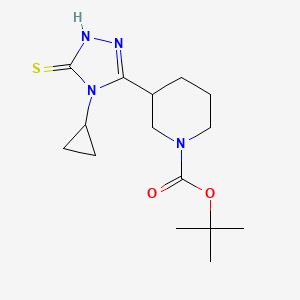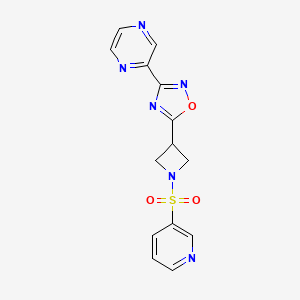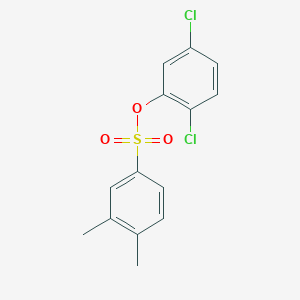![molecular formula C21H17FN4O2S B2688017 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 863003-46-7](/img/structure/B2688017.png)
5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione” is a chemical compound with a molecular formula of C18H19FN4O2S and a molecular weight of 374.43. It is related to a class of p38 Mitogen-Activated Protein Kinase inhibitors .
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis
In human hepatic microsomal incubations, the sulfoxidation to ML3603 and M-sulfone was found to be the predominant metabolic transformation . In addition, oxidative removal of the phenylethyl moiety, pyridine N-oxidation, and hydroxylation reactions were observed .Applications De Recherche Scientifique
Synthetic Methodologies and Reactivity
Research on pyrimidine derivatives highlights innovative synthetic pathways and the reactivity of such compounds. For example, Brown and Ford (1967) explored the formation and reactivity of pyrimidinyl sulphones and sulphoxides, revealing their potential as intermediates in further chemical transformations Brown & Ford, 1967. Additionally, Marei et al. (1992) developed a new synthesis route for pyrazolo[1,5-c]pyrimidines from acetylenic β-diketones, contributing to the diversity of pyrimidine-based compounds Marei, Aly, & Mishrikey, 1992.
Molecular Structures and Crystallography
The study of pyrimidine derivatives also extends to their molecular and crystal structures. Trilleras et al. (2009) investigated the crystal structures of various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, providing insights into the molecular arrangements and interactions such as hydrogen bonding and π-π stacking interactions Trilleras et al., 2009.
Potential for Pharmacological Activity
While explicit pharmacological applications are to be excluded as per the request, it's noteworthy that research on pyrimidine derivatives often aims to explore their potential as precursors for developing pharmacologically active compounds. For instance, the synthesis and characterization of novel pyrimidine derivatives have been pursued to evaluate their cytotoxic activities, suggesting a broader interest in such compounds for therapeutic applications Stolarczyk et al., 2018.
Mécanisme D'action
Target of Action
The primary target of 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione is the p38 mitogen-activated protein kinase (MAPK) . The MAPK family plays an integral role in disease states including oncogenesis, autoimmune diseases, and inflammatory processes .
Mode of Action
5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione acts as a potent inhibitor of p38 MAP kinase . It inhibits the kinase activity of the MAPK family, thereby disrupting the signaling events that are activated in response to a variety of extracellular stimuli such as stress factors, apoptosis, and proliferation .
Biochemical Pathways
The inhibition of p38 MAP kinase by 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione affects the MAPK signaling pathway . This pathway plays a key role in cellular responses to cytokines and stress, and its disruption can have downstream effects on processes such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
In terms of ADME properties, 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione undergoes sulfoxidation to form its active sulfoxide metabolite . This metabolic transformation is predominantly carried out by the cytochrome P450 isoenzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . The pharmacokinetics of this compound were evaluated in rats, showing a fast and high conversion to its active sulfoxide metabolite .
Result of Action
The molecular and cellular effects of 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione’s action include the inhibition of MAPK activity and disruption of cellular signaling events . This can lead to changes in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione. For instance, the presence of certain enzymes, such as the cytochrome P450 isoenzymes, can affect the metabolic transformation of the compound . Additionally, gender-specific differences in the systemic exposure to the compound and its metabolite were observed in rats .
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c1-25-18-16(20(27)26(2)21(25)28)19(29-12-13-8-10-15(22)11-9-13)24-17(23-18)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBMIBJTMOJKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC4=CC=C(C=C4)F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-tert-butylbenzohydrazide](/img/structure/B2687934.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2687935.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687936.png)
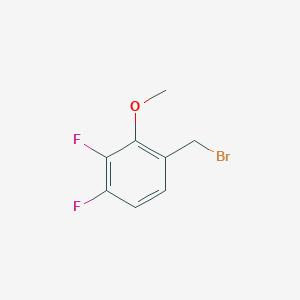


![2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2687943.png)
![N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2687944.png)

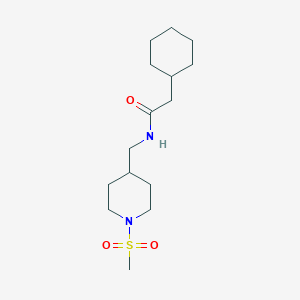
![3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2687951.png)
